Cas no 14350-67-5 (Ormosinine)

Ormosinine structure
Nome del prodotto:Ormosinine
Numero CAS:14350-67-5
MF:C40H66N6
MW:631.01g/mol
CID:153238
Ormosinine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 15H-1,5-Imino-10,15a-methano-1H,6H,9H-5a,14a-diazadibenz[b,fg]octalene,tetradecahydro-4-[(6R)-6-[(4aS,6S,6aR,13R,13aR)-tetradecahydro-6,13-methano-2H-dipyrido[1,2-a:3',2'-e]azocin-13-yl]-2-piperidinyl]-,(1R,5R,8aS,10S,10aR,15aR,15bR)- (9CI)
- 15H-1,5-Imino-10,15a-methano-1H,6H,9H-5a,14a-diazadibenz[b,fg]octalene,tetradecahydro-4-[(6R)-6-[(4aS,6S,6aR,13R,13aR)-tetrad
- 15H-1,5-Imino-10,15a-methano-1H,6H,9H-5a,14a-diazadibenz[b,fg]octalene,tetradecahydro-4-[(6R)-6-[(4aS,6S,6aR,13R,13aR)-tetradecahydro-6,13-methano-2H-dipyrido[1,2-a:3',2'-e]azocin-13-yl]-2-piperidinyl
- Ormosinine
- 21-Ormosanin-20-yl panamine
- CID 102156108
- 15H-1,5-Imino-10,15a-methano-1H,6H,9H-5a,14a-diazadibenz[b,fg]octalene, tetradecahydro-4-[(6R)-6-[(4aS,6S,6aR,13R,13aR)-tetradecahydro-6,13-methano-2H-dipyrido[1,2-a:3',2'-e]azocin-13-yl]-2-piperidinyl]-, (1R,5R,8aS,10S,10aR,15aR,15bR)- (9CI)
-
- Inchi: 1S/C40H66N6/c1-3-17-44-24-39(22-28(32(44)11-1)20-26-8-6-16-41-36(26)39)34-13-5-10-31(42-34)30-14-15-35-40-23-29(33-12-2-4-18-45(33)25-40)21-27-9-7-19-46(37(27)40)38(30)43-35/h26-38,41-43H,1-25H2/t26-,27-,28-,29-,30?,31?,32+,33+,34+,35+,36+,37+,38+,39-,40+/m0/s1
- Chiave InChI: AALLVKSRUNOPFP-HNCJSFPSSA-N
- Sorrisi: N12CCC[C@H]3C[C@@H]4[C@H]5CCCCN5C[C@](C4)([C@H]4CCC(C5CCC[C@H]([C@]67CN8CCCC[C@@H]8[C@@H](C[C@@H]8CCCN[C@@H]68)C7)N5)[C@@H]1N4)[C@H]23
Proprietà calcolate
- Massa esatta: 630.535
- Massa monoisotopica: 630.535
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 46
- Conta legami ruotabili: 2
- Complessità: 1160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 45.8
Proprietà sperimentali
- Densità: 1.2
- Punto di fusione: 219-220°
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.634
- pka: 10.91±0.40(Predicted)
Ormosinine Letteratura correlata
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
14350-67-5 (Ormosinine) Prodotti correlati
- 2137916-57-3(2-(Difluoromethyl)-4,5-dimethyl-6-(trifluoromethyl)pyridine-3-carboxylic acid)
- 381731-79-9(3-(4-cyanophenyl)sulfanylpropanoic Acid)
- 2197884-90-3(N-(2-hydroxycyclobutyl)indolizine-2-carboxamide)
- 2757778-77-9(8-Nitro-2-(4-octanoylpiperazin-1-yl)-6-(trifluoromethyl)-4H-benzoe1,3thiazin-4-one)
- 2138177-43-0(8-Chloroquinoline-5-sulfonyl fluoride)
- 1706448-35-2(4-(3-aminopropoxy)-1,6-dimethyl-1,2-dihydropyridin-2-one)
- 53491-80-8(1-Chloroisoquinoline-4-carbonitrile)
- 1361604-06-9(3-Fluoro-5-(3,4,5-trichlorophenyl)picolinic acid)
- 2092181-56-9(methyl 4-amino-2-chloro-5-hydroxybenzoate)
- 1803611-47-3(tert-butyl N-(3,3,3-trifluoro-2,2-dimethylpropyl)carbamate)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
